4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a piperidine ring, a triphenylphosphoranylidene group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the piperidine and triphenylphosphoranylidene groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidine group via nucleophilic substitution.
Phosphoranylidene Introduction: Addition of the triphenylphosphoranylidene group through a suitable phosphoranylidene transfer reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine-based drugs.
Triazine Derivatives: Compounds with a triazine ring, such as melamine and cyanuric acid.
Phosphoranylidene Compounds: Compounds containing the triphenylphosphoranylidene group, such as Wittig reagents.
Uniqueness
4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-piperidin-1-yl-6-[(triphenyl-λ5-phosphanylidene)amino]-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N6P/c27-24-28-25(30-26(29-24)32-19-11-4-12-20-32)31-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H2,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISJYUTOZBENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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